Bis[4-(ethylamino)phenyl]methanone
Description
Bis[4-(ethylamino)phenyl]methanone is a benzophenone derivative featuring two ethylamino substituents at the para positions of the aromatic rings. This compound belongs to a broader class of diaryl methanones, which are characterized by their ketone group bridging two aryl moieties.
Properties
CAS No. |
101246-72-4 |
|---|---|
Molecular Formula |
C17H20N2O |
Molecular Weight |
268.35 g/mol |
IUPAC Name |
bis[4-(ethylamino)phenyl]methanone |
InChI |
InChI=1S/C17H20N2O/c1-3-18-15-9-5-13(6-10-15)17(20)14-7-11-16(12-8-14)19-4-2/h5-12,18-19H,3-4H2,1-2H3 |
InChI Key |
QDVNNDYBCWZVTI-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis[4-(ethylamino)phenyl]methanone typically involves the Friedel-Crafts acylation of diethylaniline using phosgene or equivalent reagents such as triphosgene. The reaction proceeds as follows: [ \text{COCl}_2 + 2 \text{C}_6\text{H}_5\text{N(C}_2\text{H}_5)_2 \rightarrow (\text{C}_2\text{H}_5\text{NC}_6\text{H}_4)_2\text{CO} + 2 \text{HCl} ]
Industrial Production Methods: In industrial settings, the synthesis is scaled up using large reactors and optimized conditions to ensure high yield and purity. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the phosgene, and the product is purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: Bis[4-(ethylamino)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The ethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Bis[4-(ethylamino)phenyl]methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Bis[4-(ethylamino)phenyl]methanone is used as an intermediate in the synthesis of dyes and pigments. It is particularly important in the production of methyl violet and other related dyes .
Biology and Medicine: The compound’s photosensitizing properties make it useful in photodynamic therapy, where it helps generate reactive oxygen species to target cancer cells.
Industry: In the industrial sector, this compound is used in the production of inks, coatings, and plastics. Its ability to absorb UV light makes it valuable in UV-curable coatings and inks .
Mechanism of Action
Bis[4-(ethylamino)phenyl]methanone exerts its effects primarily through its ability to absorb light and transfer energy to other molecules. This property is utilized in photochemical reactions, where the compound acts as a photosensitizer. Upon absorbing light, it reaches an excited state and transfers energy to nearby molecules, initiating chemical reactions. The molecular targets and pathways involved include the generation of reactive oxygen species and the activation of specific photochemical pathways .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The nature of substituents on the aryl rings significantly impacts molecular weight, polarity, and solubility. Key analogs include:
*Estimated based on structural analogs.
Key Observations :
- Electron-Donating vs. Withdrawing Groups: Ethylamino groups are moderately electron-donating, enhancing the electron density of the aromatic rings compared to acetyl (electron-withdrawing) substituents. This affects redox behavior and reactivity in photochemical reactions .
- Solubility: Ethylamino derivatives likely exhibit better solubility in polar organic solvents than dimethylamino analogs due to reduced crystallinity from longer alkyl chains .
- Molecular Weight : Increasing alkyl chain length (methyl → ethyl → butyl) raises molecular weight, impacting diffusion rates and bioavailability .
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